Lipophilic Ligand Efficiency (LLE) Comparison Against Cyclohexane Analog via Calculated logP
The target compound's cyclopentanecarbonyl group imparts a calculated logP (clogP) approximately 0.6–0.8 units lower than its direct cyclohexanecarbonyl analog (3-(1-(cyclohexanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one), as determined by consensus fragment-based computational methods [1]. This reduction in lipophilicity, while maintaining a similar steric profile, is predicted to enhance lipophilic ligand efficiency (LLE) without a significant trade-off in membrane permeability, a critical parameter for CNS drug candidates [2].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (consensus fragment method) [1] |
| Comparator Or Baseline | 3-(1-(Cyclohexanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one, clogP ≈ 3.5 (consensus fragment method) [1] |
| Quantified Difference | ΔclogP ≈ -0.7 (target compound less lipophilic) |
| Conditions | In silico prediction using consensus fragment-based algorithms; no experimental logP available for either compound. |
Why This Matters
A lower clogP while retaining comparable steric bulk can translate into reduced off-target binding (e.g., hERG, CYP enzymes) and improved aqueous solubility, often enhancing the developability profile of a chemical probe.
- [1] Molinspiration Property Calculation Service. clogP values for 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one and 3-(1-(cyclohexanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one. Available from: https://www.molinspiration.com/services/properties.html View Source
- [2] Wager TT, et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010; 1(6):435-449. View Source
